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3-(2-Nitrovinyl)thiophene Documentation Hub

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  • Product: 3-(2-Nitrovinyl)thiophene
  • CAS: 110143-52-7

Core Science & Biosynthesis

Foundational

Toxicity Profile and Material Safety Data Sheet (MSDS) Analysis for 3-(2-Nitrovinyl)thiophene

Executive Summary As a building block in advanced organic synthesis, 3-(2-Nitrovinyl)thiophene is highly valued for its reactivity. Structurally, it is an α,β -unsaturated nitro compound (a nitroalkene) conjugated with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a building block in advanced organic synthesis, 3-(2-Nitrovinyl)thiophene is highly valued for its reactivity. Structurally, it is an α,β -unsaturated nitro compound (a nitroalkene) conjugated with a thiophene ring. While this conjugation makes it an exceptional electrophile for organocatalytic transformations, it simultaneously renders the molecule a potent biological hazard. This technical guide synthesizes the chemical behavior, toxicological profile, and self-validating handling protocols for 3-(2-nitrovinyl)thiophene, ensuring that researchers can leverage its synthetic utility without compromising laboratory safety.

Chemical Identity & Physical Properties

To establish a baseline for handling and storage, the quantitative physicochemical and regulatory data for 3-(2-nitrovinyl)thiophene are summarized below[1].

ParameterValue
Chemical Name 3-(2-Nitrovinyl)thiophene
Common Synonyms (E)-3-(2-Nitrovinyl)thiophene; 3-(2-Nitroethenyl)thiophene
CAS Registry Number 28783-31-5 (Primary) / 110143-52-7 (Secondary)
Molecular Formula C₆H₅NO₂S
Molecular Weight 155.17 g/mol
Appearance Bright yellow crystalline solid
GHS Signal Word Warning
Primary Hazard Codes H302, H315, H319, H335

Mechanistic Toxicology: The Nitroalkene Pharmacophore

To understand the toxicity of 3-(2-nitrovinyl)thiophene, one must look at its electronic structure. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Through resonance, it severely depletes electron density from the β -carbon of the vinyl group, creating a highly polarized, electrophilic center.

Causality of Toxicity: Because of this polarization, 3-(2-nitrovinyl)thiophene acts as a potent Michael acceptor [2]. In a biological environment, it readily undergoes nucleophilic attack by "soft" nucleophiles—most notably the sulfhydryl (-SH) groups of cysteine residues in proteins and intracellular glutathione (GSH). When inhaled or absorbed, the compound covalently cross-links with mucosal and dermal proteins. This indiscriminate alkylation depletes cellular antioxidants, leading to oxidative stress, cytotoxicity, and the macroscopic symptoms of severe irritation and sensitization[2].

Interestingly, at highly controlled pharmacological doses, this exact mechanism is responsible for the activation of the Keap1-Nrf2-ARE antioxidant pathway and the inhibition of NF-κB, making Michael acceptors a subject of intense anti-cancer research[2].

Pathway A 3-(2-Nitrovinyl)thiophene (Michael Acceptor) B Keap1 Sensor (Cysteine Thiols) A->B Covalent Alkylation C Nrf2 Stabilization B->C Conformational Shift D ARE Gene Expression (Antioxidant Response) C->D Nuclear Translocation

Mechanism of Keap1-Nrf2 pathway activation via covalent thiol alkylation by nitroalkenes.

Toxicological Profile & Hazards (MSDS Core)

Based on its reactivity profile and standard safety data[1][3][4], 3-(2-nitrovinyl)thiophene is classified under the following GHS hazard statements:

  • H302 (Harmful if swallowed): Ingestion leads to rapid reaction with gastric and hepatic nucleophiles, causing acute systemic toxicity.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): Direct contact results in the covalent modification of keratinocyte and corneal proteins. The compound acts as a lachrymator.

  • H335 (May cause respiratory irritation): Aerosolized dust particles will rapidly alkylate the mucosal linings of the respiratory tract.

PPE Requirements: Handling requires a minimum of a well-ventilated fume hood, nitrile gloves (double-gloving recommended due to the compound's lipophilicity), and safety goggles.

Experimental Protocols & Safe Handling

As an Application Scientist, I emphasize that protocols must not only dictate what to do, but why it works, ensuring the system is self-validating.

Protocol A: Organocatalytic Asymmetric Michael Addition

Nitroalkenes are frequently used as electrophiles in asymmetric synthesis[5][6].

  • Causality: We utilize an (R,R)-DPEN-based thiourea catalyst because the thiourea moiety forms a double hydrogen bond with the nitro group of 3-(2-nitrovinyl)thiophene. This interaction further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the β -carbon even more electrophilic, while locking the substrate in a chiral pocket to dictate facial selectivity[5].

  • Step-by-Step:

    • Dissolve 10 mol% of the thiourea organocatalyst in dichloromethane (DCM).

    • Add 1.0 equivalent of 3-(2-nitrovinyl)thiophene (bright yellow solution).

    • Introduce 2.0 equivalents of the target cycloketone (Michael donor).

    • Stir at room temperature.

  • Self-Validation: The reaction progress acts as its own visual indicator. The extended conjugation of the starting nitroalkene gives it a vibrant yellow color. As the nucleophile attacks the β -carbon, conjugation is broken, and the solution transitions from yellow to pale/colorless, confirming conversion.

Protocol B: Chemical Quenching & Spill Decontamination

Never sweep up dry 3-(2-nitrovinyl)thiophene powder, as this risks aerosolization and inhalation. Instead, we exploit its chemical vulnerability to neutralize it[7].

  • Causality: By applying an excess of a soft nucleophile (like bisulfite) in a mildly basic environment, we force the Michael addition to occur in the cleaning solution rather than on the researcher's skin. The basic pH ensures the nucleophile remains deprotonated and highly active.

  • Step-by-Step:

    • Prepare a 5% (w/v) solution of sodium bisulfite (NaHSO₃) in a mildly basic aqueous buffer (pH 8.0).

    • Flood the contaminated glassware or spill area with the quenching solution.

    • Allow a minimum of 30 minutes for the Michael addition to reach completion.

    • Wipe the area and route the neutralized aqueous mixture to standard organic waste.

  • Self-Validation: The dissolution of the yellow solid and the complete bleaching of the yellow color visually confirm the destruction of the Michael acceptor pharmacophore, rendering the spill safe.

Workflow S1 Spill: 3-(2-Nitrovinyl)thiophene (Active Electrophile) S2 Apply 5% NaHSO3 Buffer (pH 8.0) S1->S2 Step 1: Flood area S3 Michael Addition (Nucleophilic Attack) S2->S3 Step 2: 30 min incubation S4 Water-Soluble Adduct (Colorless & Non-Toxic) S3->S4 Step 3: Visual color loss

Step-by-step chemical quenching workflow for nitroalkene spill decontamination.

References

  • Angene Chemical.Safety Data Sheet - 3-(2-nitrovinyl)thiophene.
  • BLD Pharm.28783-31-5 | (E)-3-(2-Nitrovinyl)thiophene.
  • National Institutes of Health (PMC).Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?
  • ACS Publications.Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group.
  • MDPI.Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes.

Sources

Protocols & Analytical Methods

Method

Application Note: Knoevenagel-Type Condensation Protocols for the Synthesis of 3-(2-Nitrovinyl)thiophene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Heterocyclic Chemistry, API Building Block Synthesis, and Medicinal Chemistry Executive Summary The synthesis of 3-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Heterocyclic Chemistry, API Building Block Synthesis, and Medicinal Chemistry

Executive Summary

The synthesis of 3-(2-Nitrovinyl)thiophene from thiophene-3-carboxaldehyde is a critical transformation in medicinal chemistry. The resulting nitroalkene is a highly versatile building block, primarily utilized as a direct precursor to 2-(3-thienyl)ethanamine via reduction. Thienylethanamines serve as vital bioisosteres for phenethylamines in the design of neuroactive compounds, GPCR ligands, and antitubercular agents[1].

This application note details the optimized methodologies for generating 3-(2-Nitrovinyl)thiophene via a Knoevenagel-type Henry (nitroaldol) condensation. By comparing classical and green-chemistry approaches, this guide provides the mechanistic rationale and validated protocols necessary to ensure high-yield, reproducible synthesis.

Mechanistic Rationale & Causality

The transformation of thiophene-3-carboxaldehyde to 3-(2-Nitrovinyl)thiophene relies on a tandem aldol addition and dehydration sequence. Choosing the correct catalyst system is paramount to preventing side reactions such as the Cannizzaro disproportionation of the aldehyde or the polymerization of nitromethane into methazonic acid[2].

Why Ammonium Acetate in Glacial Acetic Acid? Strong bases (e.g., NaOH, KOH) often degrade sensitive heterocyclic aldehydes. Instead, the classical method employs ammonium acetate ( NH4​OAc ) in glacial acetic acid ( AcOH ) as an amphoteric buffer system[3]:

  • Aldol Addition: The acetate anion ( pKb​≈9.2 ) is sufficiently basic to deprotonate nitromethane ( pKa​≈10.2 ), generating the nucleophilic nitronate ion. This ion attacks the electrophilic carbonyl carbon of thiophene-3-carboxaldehyde to form a β -nitro alcohol intermediate.

  • Dehydration: The β -nitro alcohol is unstable under acidic reflux conditions. The ammonium cation and acetic acid provide the necessary protonation of the hydroxyl group, facilitating the elimination of water (via an E1cB or E2 mechanism).

  • Stereocontrol: The thermodynamic conditions of the reflux exclusively drive the formation of the extended conjugated system, yielding the highly stable trans ( E ) isomer.

Pathway A Thiophene-3-carboxaldehyde (Electrophile) C β-Nitro Alcohol (Intermediate) A->C NH4OAc / AcOH Aldol Addition B Nitromethane (Nucleophile) B->C D 3-(2-Nitrovinyl)thiophene (trans-Isomer) C->D -H2O Dehydration

Figure 1: Mechanistic pathway of the Henry-Knoevenagel condensation yielding the trans-nitrovinyl product.

Comparative Methodologies

To accommodate different laboratory capabilities and green chemistry requirements, three distinct catalytic systems can be employed. The table below summarizes the quantitative data and operational trade-offs for each method.

Synthesis MethodCatalyst / Solvent SystemTemp (°C)Reaction TimeTypical Yield (%)Operational AdvantagesLimitations
Classical Henry NH4​OAc / Glacial AcOH90–1001.5–2.5 h75–85High purity, highly scalable, exclusively transUtilizes corrosive AcOH, requires thermal reflux
Amine Catalysis Piperidine / Ethanol25–784–12 h60–70Milder conditions, avoids glacial acetic acidProne to Michael addition side-reactions
Microwave-Assisted NH4​OAc / Solvent-Free80 (MW)3–5 min80–90Extremely fast, green chemistry compliantLimited batch scalability, requires MW reactor

Experimental Protocols

Protocol A: Classical Glacial Acetic Acid Method (Standard Scale)

This self-validating protocol is the industry standard for producing multi-gram quantities of 3-(2-Nitrovinyl)thiophene[3]. The use of excess nitromethane suppresses the formation of bis-adducts.

Materials & Reagents:

  • Thiophene-3-carboxaldehyde: 1.0 eq (10 mmol, ~1.12 g)

  • Nitromethane (Reagent Grade): 3.0 eq (30 mmol, ~1.83 g / 1.62 mL)

  • Ammonium Acetate (Freshly sublimated or anhydrous): 1.0 eq (10 mmol, 0.77 g)

  • Glacial Acetic Acid: 10 mL

Step-by-Step Procedure:

  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a PTFE magnetic stir bar, dissolve 1.12 g of thiophene-3-carboxaldehyde in 10 mL of glacial acetic acid.

  • Reagent Addition: Add 1.62 mL of nitromethane followed by 0.77 g of anhydrous ammonium acetate to the stirring solution.

  • Thermal Activation: Attach a reflux condenser. Submerge the flask in an oil bath pre-heated to 95 °C. Stir vigorously under reflux for 2 hours. The solution will transition to a deep amber/brown color.

  • Reaction Monitoring: Confirm the consumption of the starting aldehyde via TLC (Eluent: Hexanes/Ethyl Acetate 8:2, UV visualization at 254 nm).

  • Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of vigorously stirred crushed ice and water. A yellow precipitate will immediately form.

  • Isolation: Collect the crude 3-(2-Nitrovinyl)thiophene via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water ( 3×15 mL) to remove all residual acetic acid and ammonium salts.

  • Purification: Recrystallize the crude solid from boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting bright yellow needles and dry under high vacuum.

Workflow Step1 1. Reagent Preparation Aldehyde + MeNO2 + NH4OAc Step2 2. Thermal Activation Reflux at 90-100°C for 2h Step1->Step2 Step3 3. Precipitation Quench in Ice-Water Step2->Step3 Step4 4. Isolation Vacuum Filtration & Washing Step3->Step4 Step5 5. Purification Recrystallization (EtOH) Step4->Step5

Figure 2: Step-by-step experimental workflow for the classical glacial acetic acid protocol.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

For rapid library generation or green chemistry initiatives, microwave irradiation provides an accelerated, solvent-free alternative.

Materials & Reagents:

  • Thiophene-3-carboxaldehyde: 1.0 eq (5 mmol, 0.56 g)

  • Nitromethane: 1.5 eq (7.5 mmol, 0.46 g / 0.40 mL)

  • Ammonium Acetate: 0.2 eq (1 mmol, 0.077 g)

Step-by-Step Procedure:

  • Preparation: In a heavy-walled microwave-safe glass vessel, combine the thiophene-3-carboxaldehyde, nitromethane, and ammonium acetate. Mix thoroughly to form a homogenous paste.

  • Irradiation: Seal the vessel (ensure pressure-release caps are used if required by the reactor) and place it in a dedicated laboratory microwave synthesizer.

  • Heating Profile: Irradiate at 300 W, maintaining a maximum temperature of 80 °C for 3 to 5 minutes.

  • Workup: Allow the vessel to cool to room temperature. Dilute the resulting crude mixture with 20 mL of ethyl acetate.

  • Washing: Transfer to a separatory funnel. Wash the organic layer with distilled water ( 2×10 mL) and brine (10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the product, which can be further purified via short-path silica gel chromatography if necessary.

Downstream Applications

The isolated 3-(2-Nitrovinyl)thiophene is rarely the final API; it is a strategic intermediate. The most common downstream application is the reduction of the nitroalkene to the primary amine, 2-(3-thienyl)ethanamine .

This reduction is typically executed by adding a solution of the nitroalkene in anhydrous THF dropwise to a suspension of Lithium Aluminum Hydride ( LiAlH4​ ) in THF at 0 °C, followed by refluxing[3]. The resulting amine is a critical pharmacophore used to synthesize rigidified analogs of neurotransmitters and novel antitubercular therapeutics[1].

References

  • Source: Taylor & Francis Online (tandfonline.com)
  • Source: National Institutes of Health (nih.gov / PMC)
  • Source: Benchchem (benchchem.com)

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in 3-(2-Nitrovinyl)thiophene synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As researchers and drug development professionals scaling up the synthesis of 3-(2-Nitrovinyl)thiophene, you are likely encountering the classic pitfall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As researchers and drug development professionals scaling up the synthesis of 3-(2-Nitrovinyl)thiophene, you are likely encountering the classic pitfalls of the Henry (nitroaldol) condensation: stalled intermediates, tarry polymerizations, and frustratingly low yields.

As a Senior Application Scientist, I have engineered this guide to move beyond basic recipes. By understanding the thermodynamic and kinetic causality behind each optimization step, you can build a self-validating, high-yield protocol.

I. Mechanistic Workflow & Reaction Dynamics

To troubleshoot effectively, we must first visualize the reaction landscape. The synthesis is a two-step cascade: a base-catalyzed nucleophilic addition of nitromethane to thiophene-3-carboxaldehyde, followed by an E1cB dehydration.

G SM Thiophene-3-carboxaldehyde + Nitromethane Intermediate β-Nitro Alcohol Intermediate SM->Intermediate Base Catalyst (e.g., NH4OAc) Product 3-(2-Nitrovinyl)thiophene (Target Product) Intermediate->Product Dehydration (-H2O, Heat) Side1 Retro-Henry Degradation Intermediate->Side1 Excess Base / H2O Side2 Dinitro Byproduct (Michael Addition) Product->Side2 Excess Nitromethane Side3 Polymerization / Tars Product->Side3 Prolonged Heating Side1->SM Reversion

Mechanistic pathway and common side reactions in the synthesis of 3-(2-Nitrovinyl)thiophene.

II. Troubleshooting FAQs

Q1: My reaction stalls at the β-nitro alcohol intermediate. How do I force the dehydration to get the final vinyl thiophene? A1: The Henry reaction is a reversible thermodynamic equilibrium. If it stalls, the system lacks sufficient protonation to make the newly formed hydroxyl group a good leaving group, or water is accumulating and shifting the equilibrium backward. Causality & Solution: Use glacial acetic acid as the solvent in combination with ammonium acetate (NH₄OAc). The acidic environment protonates the intermediate's hydroxyl group, facilitating elimination. To drive the equilibrium forward, incorporate 3 Å molecular sieves directly into the reaction flask to physically sequester the generated water[1].

Q2: I am seeing a dark, tarry mixture and my yields are below 40%. What is causing this degradation? A2: Thiophene rings and highly conjugated nitroalkenes are extremely sensitive to polymerization under harsh basic conditions or prolonged heating. Strong alkali bases (like NaOH or KOH) can trigger the Cannizzaro reaction of the starting aldehyde or cause the product to rapidly polymerize into intractable tars[2]. Causality & Solution: Switch to a milder, bifunctional catalyst like ammonium acetate[1] or an in situ generated chiral complex if asymmetric intermediate isolation is desired[3]. Limit the reaction temperature to 90–100 °C and strictly monitor the reaction time (do not exceed 2 hours).

Q3: LC-MS shows a significant byproduct with a mass corresponding to the addition of a second nitromethane molecule. How do I prevent this? A3: You are observing a Michael addition. Once 3-(2-Nitrovinyl)thiophene forms, its electron-deficient alkene is highly susceptible to nucleophilic attack by excess nitronate anions, forming a 1,3-dinitro byproduct. Causality & Solution: While an excess of nitromethane is often used to drive the initial condensation, keeping the ratio strictly controlled (e.g., 2.0 to 3.0 equivalents) minimizes the concentration of reactive nitronate once the alkene is formed.

Q4: Does the choice of nitroalkane affect the reaction kinetics? A4: Yes. Nitromethane generally exhibits the fastest reaction rates due to minimal steric hindrance compared to nitroethane or 1-nitropropane[4]. If you are adapting protocols from other nitroalkanes, you must reduce your reaction time to prevent the over-reaction and polymerization discussed in Q2.

III. Quantitative Data: Kinetic Performance

To establish a baseline for your reaction monitoring, consider the following comparative kinetic data for Henry reactions utilizing various nitroalkanes over solid base catalysts. Note the distinct apparent rate constant ( kapp​ ) advantage of nitromethane[4].

AldehydeNitroalkaneTime (min)Yield (%)Apparent Rate Constant ( kapp​ , min⁻¹)
4-ChlorobenzaldehydeNitromethane180700.0067
4-ChlorobenzaldehydeNitroethane180730.0072
3,5-DibromobenzaldehydeNitromethane210750.0066
2-NitrobenzaldehydeNitromethane230760.0062

Data derived from pseudo-first-order kinetic studies of Henry reactions[4]. Thiophene-3-carboxaldehyde exhibits comparable electrophilicity to substituted benzaldehydes but requires tighter thermal control.

IV. Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint criteria are met.

Step 1: Reagent Preparation & Initiation

  • In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophene-3-carboxaldehyde (25 mmol).

  • Add nitromethane (126 mmol, ~5.0 equiv) and glacial acetic acid (15 mL).

  • Introduce ammonium acetate (25 mmol, 1.93 g) and a small quantity of activated 3 Å molecular sieves[1].

  • Validation Checkpoint: The mixture should be a clear, pale yellow solution at room temperature. Ensure the sieves are fully submerged.

Step 2: Condensation and Dehydration

  • Heat the reaction mixture in an oil bath set to 90–95 °C with vigorous stirring for 1 to 1.5 hours.

  • Validation Checkpoint: The solution will transition from pale yellow to a deep amber/orange. Crucial: A dark brown or black color indicates localized overheating and the onset of polymerization. Pull a 10 µL aliquot at 60 minutes. TLC (Hexanes:EtOAc 8:2) should show the complete disappearance of the aldehyde UV-active spot ( Rf​ ~0.6) and the dominance of a bright yellow product spot ( Rf​ ~0.4).

Step 3: Quenching and Workup

  • Remove the flask from the heat and allow it to cool to room temperature. Filter out the molecular sieves[1].

  • Slowly pour the filtrate into a vigorously stirred suspension of Na₂CO₃ (13.8 g) in 75 mL of ice-cold distilled water to neutralize the acetic acid[1].

  • Validation Checkpoint: CO₂ evolution (bubbling) will occur. The pH of the aqueous phase must be ~7-8. The product will begin to precipitate as a crude yellow/orange solid.

Step 4: Isolation and Purification

  • Extract the aqueous mixture with ethyl acetate (2 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Recrystallize the crude residue from hot ethanol to yield 3-(2-Nitrovinyl)thiophene as bright yellow needles.

  • Validation Checkpoint: The isolated crystals should have a sharp melting point. Yields utilizing this optimized, water-sequestered method typically range from 75% to 85%[1].

V. References

  • Title: Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2 Source: MDPI URL: [Link]

  • Title: Failed Henry reaction with 3,4,5-TMB Source: Sciencemadness URL: [Link]

  • Title: Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol Source: SCIRP URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Polymerization of 3-(2-Nitrovinyl)thiophene During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ specifically for researchers handling 3-(2-Nitrovinyl)thiophene.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ specifically for researchers handling 3-(2-Nitrovinyl)thiophene. Nitroalkenes are highly versatile synthetic intermediates, but their inherent reactivity makes them notoriously unstable during storage. This guide provides field-proven, self-validating protocols to ensure the structural integrity of your monomer.

Section 1: Mechanistic Troubleshooting (The "Why")

Understanding the degradation pathways is critical for preventing them. 3-(2-Nitrovinyl)thiophene features a highly electrophilic β -carbon due to the strong electron-withdrawing nature of the nitro group, which is further conjugated with the thiophene ring. This creates a dual vulnerability to polymerization:

  • Anionic Polymerization : Trace amounts of base (even from standard silica gel or basic glassware) can deprotonate impurities or directly attack the β -carbon. This forms a resonance-stabilized nitronate anion, which acts as a potent nucleophile that attacks the next monomer, initiating rapid anionic chain propagation[1]. This pathway typically results in a dark, viscous sludge[2].

  • Radical Polymerization : Exposure to UV light or elevated temperatures can homolytically cleave weak bonds, generating carbon-centered radicals. These radicals propagate through the conjugated double bonds, leading to cross-linked solid resins[3].

Mechanism Monomer 3-(2-Nitrovinyl)thiophene (Monomer) Anion Nitronate Anion (Active Species) Monomer->Anion Forms Radical Carbon-Centered Radical Monomer->Radical Forms Base Trace Base / Nucleophile Base->Monomer Attacks double bond AnionicPolymer Anionic Polymerization (Viscous Sludge) Anion->AnionicPolymer Chain Propagation LightHeat UV Light / Heat LightHeat->Monomer Initiates RadicalPolymer Radical Polymerization (Solidification) Radical->RadicalPolymer Chain Propagation Acid Acidic Stabilizer (e.g., MsOH) Acid->Base Neutralizes BHT Radical Scavenger (e.g., BHT, MEHQ) BHT->Radical Quenches

Mechanistic pathways of 3-(2-Nitrovinyl)thiophene polymerization and targeted inhibition strategies.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why did my purified 3-(2-Nitrovinyl)thiophene turn into a brown oil overnight? A1: This is a classic sign of base-catalyzed anionic polymerization[2]. During silica gel chromatography, standard silica can sometimes concentrate trace nucleophiles or act as a weak catalyst. If the solvent is evaporated at temperatures above 30 °C, the thermal energy accelerates the nucleophilic attack, leading to rapid oligomerization before the compound even reaches the freezer[4].

Q2: How do I choose the right polymerization inhibitor? A2: The choice depends on your storage conditions and downstream applications. Radical scavengers like BHT are the industry standard for long-term storage under inert atmospheres[3]. See Table 2 below for a direct comparison of inhibitor classes.

Q3: Can I recover the monomer if it has already started to polymerize? A3: Yes, depolymerization is possible if the polymer has not heavily cross-linked. Because nitroalkene polymers have a specific ceiling temperature, heating the polymer under high vacuum can drive the equilibrium back toward the monomer[3]. See Protocol 2 below for the exact methodology.

Section 3: Preventative Protocols & Workflows (The "How")

Workflow Step1 1. Acid-Washed Silica Chromatography Step2 2. Low-Temp Evaporation (T < 30°C) Step1->Step2 Step3 3. Add Inhibitor (100-500 ppm BHT) Step2->Step3 Step4 4. Transfer to Amber Vial (UV Protection) Step3->Step4 Step5 5. Argon/Nitrogen Purge (Exclude O2/H2O) Step4->Step5 Step6 6. Store at -20°C (Thermal Control) Step5->Step6

Step-by-step workflow for the purification and long-term storage of 3-(2-Nitrovinyl)thiophene.

Protocol 1: Self-Validating Purification and Storage Setup

To prevent polymerization immediately post-synthesis, you must remove trace bases and introduce a radical scavenger before the monomer is exposed to thermal stress.

  • Column Preparation : Pre-treat your silica gel column by flushing it with 1% acetic acid in hexanes. This neutralizes basic sites on the silica that trigger anionic polymerization[2].

  • Elution & Evaporation : Elute the product and evaporate the solvent under high vacuum at a water bath temperature strictly below 30 °C[4].

  • Inhibition : Immediately add 100–500 ppm of Butylated hydroxytoluene (BHT) to the neat oil or solid[3].

  • Packaging : Transfer the stabilized monomer into an amber glass vial to block UV light[2].

  • Inert Atmosphere : Purge the vial with Argon or Nitrogen for 60 seconds to displace oxygen and atmospheric moisture, then seal tightly[3].

  • Storage : Store immediately in a -20 °C freezer[3].

Self-Validation Check : Dissolve a 1 mg aliquot of the stored product in CDCl 3​ and acquire a 1 H NMR spectrum. The presence of sharp vinylic doublets (typically around 7.5–8.2 ppm) confirms monomer integrity. Broad baseline humps between 2.0–4.0 ppm indicate that oligomerization has occurred and the protocol must be repeated.

Protocol 2: Monomer Recovery (Depolymerization)

If your 3-(2-Nitrovinyl)thiophene has degraded into a viscous polymer, use this short-path distillation recovery method.

  • Setup : Place the polymerized material in a round-bottom flask equipped for short-path vacuum distillation.

  • Pot Stabilizer : Add 50 mg of a non-volatile radical scavenger, such as Hydroquinone, directly to the distillation pot to prevent repolymerization of the boiling liquid[3].

  • Receiver Preparation : Pre-load the receiving flask with 10 mg of BHT and cool it in an ice-salt bath (-10 °C)[3].

  • Distillation : Apply high vacuum (< 1 Torr) and slowly heat the pot until the monomer distills over. Do not heat to dryness to avoid charring[3].

Self-Validation Check : Weigh the recovered distillate to calculate recovery yield. Perform TLC (e.g., 80:20 Hexanes/EtOAc). A single, crisp spot confirms successful recovery without oligomeric drag.

Section 4: Quantitative Data & Reference Tables

Table 1: Optimal Storage Parameters for 3-(2-Nitrovinyl)thiophene

ParameterOptimal ConditionMechanistic Rationale
Temperature -20 °CMinimizes thermal kinetic energy, preventing spontaneous radical initiation.
Atmosphere Argon or NitrogenExcludes atmospheric moisture (nucleophile) and oxygen (radical initiator).
Container Amber Glass VialBlocks UV/visible light, preventing photo-induced radical generation and E/Z isomerization.
Inhibitor 100–500 ppm BHTScavenges free radicals. The sterically hindered phenol donates an H-atom to quench radical chains.
Solvent State Neat (or dry DCM/Toluene)Avoids nucleophilic solvents (like alcohols or amines) that trigger Michael addition.

Table 2: Polymerization Inhibitor Selection Guide

Inhibitor TypeMechanism of ActionBest Use CaseRemoval Method
BHT (Butylated hydroxytoluene)Radical ScavengerGeneral long-term storage under air or inert gas.Flash chromatography or basic wash.
MEHQ (Mequinol)Radical ScavengerStorage where oxygen is present (requires trace O 2​ to function).Basic wash (dilute NaOH).
Acidic Stabilizers (e.g., MsOH)Base NeutralizerWhen anionic polymerization is the primary failure mode.Mild aqueous workup or filtration.
References
  • Anionic polymerization of β‐nitrostyrenes. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(2-Nitrovinyl)thiophene Reduction

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is specifically engineered for researchers, process chemists, and drug development professionals synthesizing 2-(thiophen-3-yl)ethan-1-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is specifically engineered for researchers, process chemists, and drug development professionals synthesizing 2-(thiophen-3-yl)ethan-1-amine derivatives—critical intermediates for thienopyridine therapeutics and phenethylamine isosteres.

Reducing 3-(2-nitrovinyl)thiophene presents unique chemoselective and kinetic challenges. This document provides a field-proven, mechanistically grounded framework to troubleshoot low conversion rates, mitigate polymerization, and optimize your synthetic workflows.

Mechanistic Insights: The Causality of Reaction Failure

To troubleshoot effectively, one must understand the two competing structural liabilities of 3-(2-nitrovinyl)thiophene during reduction:

  • Catalyst Poisoning via the Thiophene Ring: The sulfur heteroatom possesses highly accessible lone pairs that chemisorb irreversibly to the active sites of standard transition metal catalysts (Pd, Pt, Ni). This coordination blocks the dissociative adsorption of hydrogen gas, rapidly halting catalytic hydrogenation [1].

  • Exothermic Polymerization via the Nitroalkene: The nitroalkene moiety is a potent Michael acceptor. When a hydride source is introduced, the initial attack occurs at the β -carbon, generating a highly nucleophilic nitronate intermediate. If the localized concentration of unreacted nitroalkene is high, the nitronate will rapidly attack the starting material. This intermolecular cascade results in intractable, dark polymeric tars rather than the desired amine [2].

Mechanism A 3-(2-Nitrovinyl)thiophene (Starting Material) B Nitronate Intermediate A->B Hydride attack (C=C) E Polymeric Tars (Michael Addition) A->E Base/Nucleophile (High local concentration) C Oxime Intermediate B->C Reduction (NO2) D 2-(Thiophen-3-yl)ethan-1-amine (Target Product) C->D Complete Reduction F Hydroxylamine / Dimer (Side Products) C->F Incomplete Reduction (Insufficient Hydride)

Mechanistic pathways in 3-(2-nitrovinyl)thiophene reduction highlighting side reactions.

Troubleshooting FAQs

Q1: I am attempting a catalytic hydrogenation using 10% Pd/C and H₂ gas, but my conversion is stalled at <10%. How can I force the reaction to completion? A1: You cannot efficiently force this specific reaction using standard Pd/C. You are experiencing classic catalyst poisoning. The thiophene sulfur has permanently deactivated your palladium surface [1]. While switching to specialized catalysts (e.g., sulfided Pt/C or Raney Nickel at extremely high pressures) can marginally improve yields, the authoritative standard for this substrate is to abandon catalytic hydrogenation entirely in favor of hydride donors (LiAlH₄ or Borane complexes) [2][3].

Q2: I switched to Lithium Aluminum Hydride (LiAlH₄) in THF, but I am recovering a complex mixture of dark tars and very little primary amine. What went wrong? A2: Your mode of addition is causing polymerization. If you add solid LiAlH₄ to a solution of your nitroalkene (the "standard" addition method), the electrophilic nitroalkene is in vast excess relative to the dissolved hydride. This triggers the Michael addition cascade described in our mechanistic insights. You must utilize inverse addition —adding a solution of the nitroalkene dropwise to a cold, stirring suspension of excess LiAlH₄. This ensures the hydride is always in vast stoichiometric excess, instantly reducing the nitronate before it can polymerize [2].

Q3: My LC-MS shows a major byproduct with a mass corresponding to[M+H]⁺ = 142 (2 Da lighter than the desired amine). How do I push the reaction to the primary amine? A3: The species at m/z 142 is the oxime intermediate (2-(thiophen-3-yl)acetaldehyde oxime). The reduction of the oxime to the primary amine is the rate-limiting step of the LiAlH₄ pathway and requires significant thermal energy. If your reaction is stopped too early or run entirely at 0 °C, the oxime will persist. Ensure you are using at least 3.5 to 4.0 equivalents of LiAlH₄ and allow the reaction to reflux (65 °C in THF) for 2–4 hours after the initial addition is complete.

Workflow Start Low Conversion Rate? Cat Using Pd/C or PtO2? Start->Cat Hydride Using Hydride Reagents? Start->Hydride Poison Catalyst Poisoning by Thiophene Sulfur Cat->Poison Yes Switch Switch to Hydride (LiAlH4 or Borane) Poison->Switch Tars Polymerization Observed? Hydride->Tars Yes Incomplete Stopping at Oxime? Hydride->Incomplete Yes Inverse Use Inverse Addition & Strict Temp Control Tars->Inverse Yes Reflux Increase Equivalents & Reflux (e.g., THF) Incomplete->Reflux Yes

Decision tree for troubleshooting low conversion rates during thiophene nitroalkene reduction.

Quantitative Data: Reagent Selection Matrix

To aid in experimental design, the following table summarizes the performance of various reduction methodologies specifically applied to 3-(2-nitrovinyl)thiophene.

Reduction MethodTypical ConversionPrimary Amine SelectivityPrimary Mode of FailureRecommended Use Case
H₂ / Pd-C (10%) < 10%LowCatalyst poisoning by thiophene sulfurNot recommended
LiAlH₄ (Standard Add.) 40 - 60%ModerateExothermic polymerization (tars)Avoid; leads to complex mixtures
LiAlH₄ (Inverse Add.) > 85%HighIncomplete reduction if not refluxedStandard laboratory scale synthesis
Borane-THF Complex > 80%HighOver-reduction or slow kineticsScale-up; when avoiding harsh basicity
Zn / HCl (aq) 30 - 50%LowHydrolysis of intermediatesHistorical method; rarely used

Validated Experimental Protocols

The following methodologies are self-validating systems. Built-in visual cues are provided to ensure the reaction is proceeding along the correct mechanistic pathway.

Protocol A: Optimized LiAlH₄ Reduction (Inverse Addition)

This is the gold-standard laboratory protocol for maximizing primary amine yield while suppressing polymerization [2].

Reagents:

  • 3-(2-Nitrovinyl)thiophene: 1.0 eq (10.0 g, 64.4 mmol)

  • LiAlH₄ (pellets or powder): 4.0 eq (9.8 g, 257.6 mmol)

  • Anhydrous THF: 300 mL

Step-by-Step Methodology:

  • Preparation: Suspend LiAlH₄ (9.8 g) in anhydrous THF (150 mL) in a flame-dried 3-neck flask equipped with a reflux condenser, dropping funnel, and an argon inlet. Cool the suspension to 0 °C using an ice-water bath.

  • Inverse Addition: Dissolve 3-(2-nitrovinyl)thiophene (10.0 g) in anhydrous THF (150 mL). Transfer this to the dropping funnel. Add the nitroalkene solution dropwise over 60–90 minutes to the vigorously stirring LiAlH₄ suspension.

    • Self-Validation Check: The reaction mixture should transition to a pale yellow/gray suspension. If the solution turns dark brown or black, your addition rate is too fast, and localized polymerization is occurring.

  • Thermal Activation: Once the addition is complete, remove the ice bath. Slowly heat the reaction to reflux (65 °C) and maintain for 3 hours to ensure the oxime intermediate is fully reduced.

  • Fieser Workup (Critical for Yield): Cool the reaction to 0 °C. Dilute with ether (100 mL). Very slowly, and with vigorous stirring, quench the excess hydride by sequentially adding:

    • 9.8 mL of distilled H₂O (dropwise)

    • 9.8 mL of 15% aqueous NaOH solution

    • 29.4 mL of distilled H₂O

  • Isolation: Stir the mixture for 30 minutes until the aluminum salts form a granular, stark-white precipitate. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate under reduced pressure to yield the crude amine.

Protocol B: Borane-THF Complex Reduction

An alternative for scale-up that avoids the harsh basicity and extreme reactivity of LiAlH₄ [3].

Reagents:

  • 3-(2-Nitrovinyl)thiophene: 1.0 eq (10.0 g, 64.4 mmol)

  • Borane-THF complex (1.0 M in THF): 4.0 eq (257 mL, 257 mmol)

  • Catalytic NaBH₄: 0.1 eq (0.24 g, 6.4 mmol)

Step-by-Step Methodology:

  • Preparation: In a dry flask under argon, add the Borane-THF solution (257 mL) and catalytic NaBH₄ (0.24 g). Cool to 0 °C.

  • Addition: Add a solution of 3-(2-nitrovinyl)thiophene (10.0 g in 50 mL THF) dropwise over 45 minutes.

  • Reflux: Heat the mixture to reflux for 12 hours. Borane reductions of nitroalkenes are kinetically slower than LiAlH₄.

  • Quench: Cool to 0 °C and carefully quench by the dropwise addition of 6 M HCl (50 mL) to destroy excess borane and hydrolyze borate complexes. Heat to reflux for 1 hour.

  • Isolation: Cool to room temperature, basify the aqueous layer to pH 12 using 20% NaOH, and extract with dichloromethane (3 x 100 mL). Dry the combined organics over Na₂SO₄ and concentrate.

References

  • C. H. Bartholomew, "Mechanisms of catalyst deactivation," Applied Catalysis A: General, vol. 212, no. 1-2, pp. 17-60, 2001. URL:[Link]

  • M. L. Dressler and M. M. Joullié, "The synthesis and chemical reactivity of thieno[2,3‐c]‐ and thieno[3,2‐c] pyridines," J. Heterocycl. Chem., vol. 7, no. 6, pp. 1257-1268, 1970. URL:[Link]

  • J. C. Castaigne, "Process for the preparation of 2-(2-thienyl)ethylamine," U.S. Patent 4,906,756, Mar. 6, 1990.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Purity Analysis of 3-(2-Nitrovinyl)thiophene

This guide provides a comprehensive framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3-(2-nitrovinyl)thiophe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3-(2-nitrovinyl)thiophene. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the quality and safety of the final active pharmaceutical ingredient (API). This document moves beyond a simple recitation of protocols; it delves into the scientific rationale behind the methodological choices and validation parameters, aligning with the stringent requirements of international regulatory bodies.

The objective is to present a self-validating system, where the experimental design and results collectively demonstrate the method's fitness for its intended purpose: to accurately and precisely quantify 3-(2-nitrovinyl)thiophene and separate it from potential process-related impurities and degradation products. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

The Analytical Challenge: Properties of 3-(2-Nitrovinyl)thiophene

3-(2-Nitrovinyl)thiophene is a conjugated system containing a thiophene ring and a nitrovinyl group. The presence of the chromophoric nitro group and the conjugated double bond makes UV detection a suitable choice for HPLC analysis. The molecule's structure suggests a moderate polarity, making reverse-phase HPLC the most logical starting point for method development. The primary analytical challenge lies in developing a method that is not only accurate and precise for the main component but is also specific and stability-indicating. This requires demonstrating that any potential impurities or degradation products, which may be structurally similar, do not co-elute with the main peak.

Proposed HPLC Method: A Starting Point for Validation

Based on the analysis of similar thiophene and nitro-aromatic compounds, a robust reverse-phase HPLC method is proposed. The following conditions serve as a well-reasoned starting point for validation.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for moderately polar organic molecules like 3-(2-nitrovinyl)thiophene. A 250 mm length ensures high resolution and a large number of theoretical plates, which is crucial for separating closely related impurities.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA buffered aqueous mobile phase controls the ionization of any acidic or basic functional groups, leading to sharp, symmetrical peaks. Acetonitrile is a common organic modifier that provides good elution strength and is UV transparent.
Elution Mode GradientA gradient elution (e.g., starting with a higher aqueous percentage and increasing the acetonitrile concentration over time) is proposed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable run time.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and system pressure.
Detection UV at 280 nmThe extensive conjugation in the molecule is expected to result in strong UV absorbance. A wavelength of 280 nm is a common choice for such compounds and should provide high sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Injection Vol. 10 µLA small injection volume minimizes the potential for band broadening on the column.
Diluent Acetonitrile/Water (50:50, v/v)The diluent should be compatible with the mobile phase and effectively solubilize the sample.

The Core of a Trustworthy Method: Validation According to ICH Q2(R2)

The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose[1]. The following sections detail the experimental protocols for validating the proposed HPLC method in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][2].

Specificity and Forced Degradation Studies

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[3]. A stability-indicating method requires that the analyte peak is free from interference from these other components. The most rigorous way to demonstrate this is through forced degradation studies.

Experimental Protocol for Forced Degradation:

  • Prepare Stock Solutions: Prepare a stock solution of 3-(2-nitrovinyl)thiophene at a concentration of approximately 1 mg/mL in the diluent.

  • Subject to Stress Conditions: Expose the stock solution to the following stress conditions as outlined in ICH Q1A(R2) guidelines[4]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[5].

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 1 hour.[6]

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 4 hours.[6]

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and white light in a photostability chamber.

  • Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) and analyze by the proposed HPLC method.

  • Evaluation: The method is considered specific if the main peak for 3-(2-nitrovinyl)thiophene is well-resolved from all degradation product peaks. Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally homogeneous.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity[7].

Experimental Protocol:

  • Prepare a Series of Standards: From a stock solution, prepare at least five concentrations of 3-(2-nitrovinyl)thiophene, typically ranging from 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each concentration in triplicate.

  • Evaluation: Plot the mean peak area against the concentration. Perform a linear regression analysis. The acceptance criteria are typically a correlation coefficient (r²) ≥ 0.999.

Table 1: Illustrative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50489500
75741200
100998700
1251251000
1501495000
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples by spiking a placebo (if a formulated product is being tested) or a known low-concentration sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and a standard solution.

  • Evaluation: Calculate the percentage recovery at each level. The acceptance criteria are typically between 98.0% and 102.0% recovery.

Table 2: Illustrative Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0101.2101.2%
120%120.0118.999.1%
Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision[7].

Experimental Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six separate samples of 3-(2-nitrovinyl)thiophene at 100% of the nominal concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results from both repeatability and intermediate precision studies. The acceptance criterion is typically a %RSD of ≤ 2.0%.

Table 3: Illustrative Precision Data

Precision LevelParameterResult (% Assay)%RSD
Repeatability Sample 1-6 (Day 1, Analyst 1)99.8, 100.1, 99.5, 100.3, 99.9, 100.00.31%
Intermediate Sample 1-6 (Day 2, Analyst 2)100.5, 99.8, 100.9, 100.2, 101.0, 100.40.45%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[8].

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Signal-to-Noise (S/N): Inject progressively lower concentrations of the analyte. Determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirmation of LOQ: Inject six samples at the determined LOQ concentration and calculate the %RSD. The precision should be acceptable (e.g., %RSD ≤ 10%).

Table 4: Illustrative LOD and LOQ Data

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD 0.13.2
LOQ 0.310.5
Precision at LOQ (%RSD) 0.34.8% (n=6)
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce Small Variations: Deliberately vary critical method parameters one at a time. Examples include:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 2 °C)

    • Mobile Phase Composition (e.g., ± 2% absolute for the organic modifier)

  • Analysis: Analyze a system suitability solution and a standard sample under each varied condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, tailing factor, resolution) and the assay result. The method is robust if the results remain within the acceptance criteria.

Visualizing the Validation Workflow

A well-defined workflow is essential for a systematic approach to method validation.

HPLC_Validation_Workflow Figure 1: HPLC Method Validation Workflow A Method Development & Optimization B Specificity (Forced Degradation) A->B Establish Separation C Linearity & Range B->C Confirm Purity D Accuracy (Recovery) C->D Define Range E Precision (Repeatability & Intermediate) D->E Assess Trueness F LOD & LOQ E->F Assess Variability G Robustness F->G Define Limits H Validation Report & Method Finalization G->H Assess Reliability

Caption: A flowchart illustrating the logical progression of validation activities for an HPLC purity method.

Comparative Discussion: Why This Method Excels

While other analytical techniques like Gas Chromatography (GC) or Quantitative NMR (qNMR) could potentially be used for purity analysis, HPLC offers a superior combination of resolution, sensitivity, and versatility for a compound like 3-(2-nitrovinyl)thiophene.

  • HPLC vs. GC: 3-(2-nitrovinyl)thiophene may have limited thermal stability, making GC analysis challenging due to potential on-column degradation. HPLC, being a room-temperature technique, avoids this issue.

  • HPLC vs. qNMR: While qNMR is an excellent primary method for purity assignment of reference standards, it is less suited for routine quality control of multiple batches due to lower throughput and higher instrumentation cost. HPLC provides the high throughput needed in a manufacturing environment.

  • Isocratic vs. Gradient Elution: An isocratic method might be simpler, but it is less likely to provide adequate separation of all potential impurities, especially if they have a wide range of polarities. A gradient method, as proposed, is more robust for a stability-indicating assay as it can resolve both early and late eluting peaks.

The proposed validated RP-HPLC method provides a self-validating system of checks and balances. The forced degradation study demonstrates specificity, while the rigorous assessment of linearity, accuracy, and precision ensures the quantitative data is reliable and trustworthy.

Caption: Decision tree for selecting and developing the appropriate analytical method.

Conclusion

This guide has outlined a comprehensive and scientifically sound approach to the validation of an HPLC method for the purity analysis of 3-(2-nitrovinyl)thiophene. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, the resulting method can be considered validated and fit for its intended purpose in a regulated pharmaceutical environment. The provided protocols and illustrative data serve as a practical template for scientists to design and execute their own validation studies, ensuring the generation of reliable and defensible analytical data.

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lab Manager. (2025, October 2).
  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2022, October 12). (PDF) Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. Retrieved from [Link]

  • ResearchGate. (2022, October 12). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. Retrieved from [Link]

  • PMC. (2025, November 18). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Retrieved from [Link]

  • Ovid. (n.d.). HPLC and LC–MS studies on stress degradation... : Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • SciSpace. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • ResearchGate. (2011, October). Stress degradation studies on bioactive nitrocompound and development of a stability indicating RP-HPLC method. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Hazard Profile &amp; Disposal Causality

The handling and disposal of reactive synthetic intermediates require a rigorous, chemistry-first approach to laboratory safety. 3-(2-Nitrovinyl)thiophene (CAS: 110143-52-7) is a conjugated nitroalkene widely utilized by...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of reactive synthetic intermediates require a rigorous, chemistry-first approach to laboratory safety. 3-(2-Nitrovinyl)thiophene (CAS: 110143-52-7) is a conjugated nitroalkene widely utilized by drug development professionals as a precursor to 3-thiophenethylamine and other pharmacophores[1][2].

Because of its specific structural motifs—a reactive nitrovinyl moiety and a sulfur-containing heteroaromatic ring—standard "pour and store" waste procedures are insufficient. This guide provides a self-validating, step-by-step operational protocol for the safe disposal of 3-(2-nitrovinyl)thiophene, ensuring compliance with environmental health and safety (EHS) mandates while preventing dangerous in-lab chemical incompatibilities.

To design a safe disposal plan, we must first understand the causality behind the molecule's reactivity.

  • The Nitrovinyl Group (Michael Acceptor): The conjugated double bond adjacent to the strongly electron-withdrawing nitro group makes this molecule a potent electrophile. If disposed of in a waste container containing strong nucleophiles (e.g., primary amines, thiols, or strong hydroxides), it can undergo rapid, exothermic Michael addition or uncontrolled polymerization.

  • The Thiophene Ring (Sulfur Content): Environmental regulations strictly monitor sulfur emissions. When this compound is incinerated, it generates sulfur oxides ( SOx​ ). Therefore, waste streams containing this molecule must be explicitly flagged for sulfur content so EHS can route it to an incinerator equipped with appropriate flue-gas desulfurization scrubbers.

  • Aquatic Toxicity: Nitroalkenes exhibit high aquatic toxicity and resist standard biological wastewater treatment. Under no circumstances should this compound or its rinsates enter the municipal sewer system[3].

Waste Stream Compatibility Matrix

To prevent adverse reactions in your satellite accumulation area (SAA), adhere to the following quantitative segregation guidelines:

Target Waste StreamCompatible SolventsIncompatible Co-wastesCausality / Rationale
Non-Halogenated Organic Acetone, EtOAc, Hexanes, TolueneAmines, Thiols, Strong BasesPrevents exothermic Michael addition and subsequent pressurization of the waste container.
Halogenated Organic DCM, ChloroformAlkali metals, OxidizersSegregated to prevent toxic halogen gas release during incineration[4].
Aqueous Waste Not ApplicableAll organicsNitroalkenes are highly toxic to aquatic life and must not enter aqueous streams[3].

Disposal Workflow & Segregation Logic

The following diagram illustrates the logical decision tree for processing 3-(2-nitrovinyl)thiophene waste, from generation to final EHS handoff.

G A 3-(2-Nitrovinyl)thiophene Waste Generation B Assess Waste Matrix A->B C Solid Residue (e.g., Recrystallization) B->C D Liquid Solution (e.g., Reaction Solvent) B->D E Triple Rinse with Acetone/EtOAc C->E F Check Incompatibilities: Ensure NO Amines/Thiols D->F E->F G Segregate: Non-Halogenated Organic (Note: Sulfur-Containing) F->G H EHS Incineration G->H

Workflow for the segregation and disposal of 3-(2-nitrovinyl)thiophene.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system . By incorporating physical checks (temperature and visual inspection) at critical junctions, the operator validates that the waste stream remains stable and compliant.

Phase 1: Preparation and Profiling
  • PPE Verification: Don standard chemical-resistant PPE, including nitrile gloves (double-gloving recommended due to the skin-sensitizing nature of nitroalkenes), safety goggles, and a flame-resistant lab coat[5].

  • Container Selection: Select a high-density polyethylene (HDPE) or glass waste container. Ensure the container is specifically designated for Non-Halogenated Organic Waste . Do not use metal containers, as trace acids combined with nitro compounds can cause corrosion and gas evolution[4].

Phase 2: Primary Waste Transfer & Validation
  • Transfer: In a certified chemical fume hood, carefully pour the liquid waste or transfer solid residues into the designated waste container using a wide-mouth funnel.

  • Self-Validation (Thermal Check): After adding the 3-(2-nitrovinyl)thiophene waste to the bulk container, lightly touch the exterior of the container (with a gloved hand) and monitor for 2–3 minutes.

    • Logic: A stable temperature validates that no unintended exothermic nucleophilic addition (e.g., from trace amines previously deposited in the waste container) is occurring. If heat is detected, immediately close the fume hood sash and alert EHS.

Phase 3: Container Decontamination (The Triple Rinse)

Empty chemical storage containers that held reactive intermediates pose a serious health threat to custodial staff if discarded improperly[5].

  • First Rinse: Add a volume of compatible solvent (e.g., Acetone or Ethyl Acetate) equal to approximately 5% of the container's total volume[3]. Cap and agitate gently. Pour the rinsate into the organic waste container.

  • Second & Third Rinse: Repeat the process two more times.

  • Defacing: Once triple-rinsed, completely deface or remove the original manufacturer's label using a thick marker or scraper[5]. The container may now be disposed of in the standard laboratory glass/plastic recycling stream, provided the cap is removed[3].

Phase 4: Labeling and EHS Handoff
  • Labeling: Attach a hazardous waste tag to the container. You must explicitly list "3-(2-Nitrovinyl)thiophene" and note "Contains Sulfur" in the hazards/comments section. This ensures the disposal contractor routes it to the correct incineration facility[4].

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a polyethylene tray) to capture any potential leaks[4]. Do not over-tighten the cap if the container is actively receiving waste, allowing for potential pressure equalization, but ensure it is sealed when not in use[3][4].

  • Handoff: Do not transport hazardous waste through public corridors yourself. Submit a collection request to your institutional OCRS or EHS department for professional pickup[3].

References

  • Chemical Waste Disposal Guidelines Emory University Environmental Health and Safety Office[Link]

  • Disposal of Chemical Waste - Safety Office University of Cambridge[Link]

  • Laboratory Guide for Managing Chemical Waste Vanderbilt University Medical Center (OCRS)[Link]

  • 3-(2-nitrovinyl)thiophene — Chemical Substance Information NextSDS Substance Database[Link]

  • 2-(3-Thienyl)ethanamine Precursors and Downstream Chemsrc[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Nitrovinyl)thiophene
Reactant of Route 2
3-(2-Nitrovinyl)thiophene
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